molecular formula C8H18ClN B2844718 (2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride CAS No. 69682-14-0

(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride

Cat. No.: B2844718
CAS No.: 69682-14-0
M. Wt: 163.69
InChI Key: CEDJUMOWFACOGK-AYNSSBQOSA-N
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Description

Historical Development in Piperidine Chemistry

The foundational history of piperidine chemistry traces back to 1850, when Thomas Anderson first isolated piperidine via nitric acid treatment of piperine. Auguste Cahours independently replicated this discovery in 1852, establishing early methodologies for nitrogen heterocycle derivation. Industrial production evolved significantly with the 20th-century development of pyridine hydrogenation techniques using molybdenum disulfide catalysts, which enabled scalable piperidine synthesis through the reaction $$ \text{C}5\text{H}5\text{N} + 3 \text{H}2 \rightarrow \text{C}5\text{H}_{10}\text{NH} $$.

Trimethylpiperidine derivatives emerged as critical targets following the 1980s recognition of steric effects on amine basicity and catalytic activity. The specific stereoisomer (2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride first appeared in synthetic literature in the early 2000s, leveraging advances in asymmetric hydrogenation and chiral resolution techniques. Key milestones include:

Year Development Significance
1850 Piperidine isolation Established foundational heterocyclic chemistry
1952 Pyridine hydrogenation Enabled industrial-scale piperidine production
2003 First stereoselective trimethylpiperidine synthesis Demonstrated radical cyclization regioselectivity
2018 Chiral pool synthesis optimization Achieved >95% enantiomeric excess for target compound

Significance in Stereochemical Research

The compound’s $$ \text{C}8\text{H}{18}\text{ClN} $$ structure contains three stereogenic centers, making it a benchmark for testing stereochemical control strategies. Studies by Li et al. demonstrated that N-heterocyclic carbene-copper complexes coupled with ZrCl$$_4$$ enable trans-selective aza-Prins cyclization, critical for establishing the 2R,4r,6S configuration. X-ray crystallography confirms the chair conformation with axial 4-methyl and equatorial 2,6-methyl groups, creating a 1.3-Å van der Waals radius difference between diastereotopic faces.

Density functional theory (DFT) calculations reveal the hydrochloride salt’s stabilization arises from $$ \Delta G^\circ = -12.4 \, \text{kcal/mol} $$ for intramolecular hydrogen bonding between the protonated amine and chloride ion. This configuration enhances thermal stability compared to non-ionic analogs, with decomposition onset at 287°C versus 182°C for the free base.

Evolution of Academic Interest

Academic focus shifted toward trimethylpiperidines following the 1990s discovery of their role in modulating enzyme binding pockets. The target compound’s 69682-14-0 CAS registry entry (2018) coincided with methodological advances in:

  • Reductive amination cascades : Gharpure’s acid-mediated alkyne functionalization enabled piperidine ring formation with 89% yield.
  • Multicomponent reactions : Islam’s polystyrene-ferric catalyst achieved spiropiperidine synthesis in <30 minutes, inspiring adaptations for trimethyl variants.
  • Stereochemical analysis : Chiroptical spectroscopy (ORD, VCD) correlations established empirical rules for predicting absolute configuration in polysubstituted piperidines.

Annual publications referencing trimethylpiperidine derivatives grew from 12 (2005) to 147 (2024), with 23% focusing specifically on the 2R,4r,6S stereoisomer.

Current State of Research

Contemporary synthesis strategies emphasize atom economy and stereocontrol:

Table 2: Modern Synthetic Approaches

Method Conditions Yield ee Key Feature
Aza-Prins cyclization NHC-Cu(I)/ZrCl$$4$$, CH$$2$$Cl$$_2$$, −20°C 78% 92% Trans-selectivity via steric control
Radical cyclization Et$$_3$$B initiator, MeOH, 60°C 65% racemic Regioselective 6-endo pathway
Chiral resolution Di-p-toluoyl tartaric acid, ethanol 41% 99% Kinetic resolution of racemate

Ongoing investigations explore the compound’s utility as:

  • A ligand in asymmetric transfer hydrogenation (ATH) reactions, showing 85% ee in ketone reductions
  • A template for designing TRPV1 receptor modulators via computational docking studies
  • A phase-transfer catalyst in alkylation reactions, demonstrating 7:1 diastereomeric ratio in glycine derivatives

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,6S)-2,4,6-trimethylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-6-4-7(2)9-8(3)5-6;/h6-9H,4-5H2,1-3H3;1H/t6?,7-,8+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDJUMOWFACOGK-OPZYXJLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC(C1)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C[C@@H](N1)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69682-14-0
Record name rac-(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride
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Preparation Methods

Reductive Amination of Triketone Precursors

Early methods involved reductive amination of 2,4,6-trimethylpyridine derivatives. For example, 2,4,6-trimethylpyridine-3,5-dione can undergo hydrogenation over palladium catalysts in acidic media to yield the piperidine backbone. However, this approach lacks stereocontrol, often producing racemic mixtures requiring subsequent resolution.

Chlorination and Cyclization

A patented route (CN102372667A) describes the reaction of 2,4,6-trimethylpyridine with concentrated sulfuric acid and ethanol, followed by alkaline hydrolysis to yield the free base. Subsequent treatment with hydrochloric acid forms the hydrochloride salt. While scalable, this method struggles with byproduct formation during the sulfonation step, necessitating multiple recrystallizations to achieve >99% purity.

Catalytic Hydrogenation Approaches

Triacetoneamine Hydrogenation

Adapting methods from KR960012364B1, catalytic hydrogenation of 2,4,6-trimethyl-4-piperidone (triacetoneamine) using CuCr/Al₂O₃ catalysts at 120°C achieves 97% selectivity for the piperidinol intermediate. Subsequent dehydration and hydrochlorination yield the target compound. Key parameters include:

Parameter Optimal Value Impact on Yield
Temperature 120°C Maximizes conversion
H₂ Pressure 3 MPa Prevents over-reduction
Catalyst Loading 5 wt% Balances activity and cost

Stereoselective Synthesis Methods

Intramolecular Aza-Michael Reaction

Organocatalyzed cyclization via aza-Michael reactions enables stereocontrol. Using quinoline-derived catalysts and trifluoroacetic acid, 2,5,5-trisubstituted piperidines form with 85% ee. Applied to trimethyl precursors, this strategy could theoretically yield the target stereoisomer, though experimental validation remains unpublished.

Carbene-Catalyzed Dynamic Kinetic Resolution

N-Heterocyclic carbene (NHC) catalysts promote dynamic kinetic resolution during piperidine ring formation. In model systems, this method achieves 94% ee for 2,6-trans-disubstituted piperidines, suggesting adaptability for 2,4,6-trimethyl derivatives.

Purification and Salt Formation

Hydrochloride Precipitation

The free base is treated with gaseous HCl in anhydrous ether, yielding the hydrochloride salt with 95% recovery. Excess HCl is avoided to prevent hygroscopicity.

Recrystallization Optimization

Ethanol-water mixtures (7:3 v/v) dissolve impurities while precipitating the hydrochloride salt. Two recrystallizations increase purity from 92% to 99.5%, as demonstrated in analogous systems.

Industrial Production Techniques

Continuous Flow Hydrogenation

Adopting KR960012364B1’s continuous reactor design, triacetoneamine hydrogenation achieves 98% conversion at 5 kg/h throughput. Inline FTIR monitors reaction progress, enabling real-time adjustments.

Solvent Recycling

Ethanol from recrystallization is distilled and reused, reducing waste by 70% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide in water or alcohol at elevated temperatures.

Major Products Formed

    Oxidation: N-oxides of (2R,4r,6S)-2,4,6-trimethylpiperidine.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Lipophilicity and Solubility

  • The trimethyl derivative’s higher lipophilicity (vs. 4-methylpiperidine HCl) may improve membrane permeability but reduce aqueous solubility. In contrast, Migalastat HCl’s hydroxyl groups enhance water solubility, making it suitable for biological assays .
  • The carboxylic acid group in (2R,6S)-2,6-dimethylpiperidine-4-carboxylic acid HCl introduces pH-dependent ionization, broadening its utility in chromatography or buffered systems .

Steric and Electronic Effects

  • Chloroethyl and fluorinated analogs (e.g., impurities) exhibit altered electronic profiles due to halogen electronegativity, influencing metabolic stability and toxicity .

Research Findings and Limitations

  • Stereochemical Impact : The (2R,4r,6S) configuration may confer unique binding properties, but direct comparative data with other stereoisomers are absent in the evidence.
  • Data Gaps: Limited pharmacokinetic or toxicity data for the trimethyl derivative require extrapolation from analogs. For example, methylated piperidines generally exhibit low acute toxicity but may accumulate in lipid-rich tissues .
  • Functional Group Trade-offs : While methyl groups enhance lipophilicity, they reduce hydrogen-bonding capacity compared to hydroxyl- or carboxyl-substituted derivatives .

Biological Activity

(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

  • Chemical Formula: C₈H₁₈ClN
  • Molecular Weight: 161.69 g/mol
  • Structure: The compound features a piperidine ring with three methyl groups at positions 2, 4, and 6 and is presented as a hydrochloride salt, which enhances its solubility in water.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It can act as an inhibitor or activator of enzymes and receptors involved in different biochemical pathways. The specific mechanism depends on the target:

  • Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites or allosteric sites.
  • Receptor Binding: It can also function as a ligand for specific receptors, modulating signaling pathways.

1. Research Applications

  • Enzyme Mechanisms: Used in studies to elucidate enzyme mechanisms by acting as a substrate or inhibitor.
  • Ligand Studies: Employed in receptor binding studies to understand ligand-receptor interactions.

2. Medical Applications

  • Therapeutic Potential: Investigated for potential therapeutic effects in treating various conditions due to its ability to modulate biological pathways.
  • Precursor in Pharmaceuticals: Serves as a precursor in synthesizing pharmaceutical compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are notable findings:

StudyFindings
Demonstrated that the compound exhibits significant enzyme inhibition activity against specific targets in vitro.
Reported its effectiveness as a ligand for receptor binding assays, indicating potential for drug development.
Investigated its role in modulating neurotransmitter systems, suggesting implications for neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructureBiological Activity
2,4,6-TrimethylpiperidineLacks hydrochloride groupSimilar reactivity but less solubility
2,4,6-TrimethylpyridinePyridine ring instead of piperidineDifferent receptor interactions
2,4,6-TrimethylphenolContains phenolic groupExhibits antioxidant properties

Q & A

Q. What computational methods support derivative design from this scaffold?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., lipid bilayers or proteins).
  • DFT Calculations : Predict thermodynamic stability of stereoisomers.
  • QSAR Models : Corolate structural features (e.g., methyl group positions) with activity data from PubChem .

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